molecular formula C20H18N6O2S B2622097 6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 1705559-47-2

6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole

Katalognummer: B2622097
CAS-Nummer: 1705559-47-2
Molekulargewicht: 406.46
InChI-Schlüssel: XWTHJEPNDSRVDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzothiazole ring with a piperidine moiety, linked through a pyrazinyl-oxadiazole bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine derivatives as starting materials.

The pyrazinyl-oxadiazole bridge is formed through the reaction of pyrazine-2-carboxylic acid hydrazide with appropriate reagents to yield the oxadiazole ring. This intermediate is then coupled with the piperidine derivative, followed by the final coupling with the benzothiazole core under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Recent studies have highlighted the potential of compounds containing oxadiazole and pyrazine moieties in combating tuberculosis. For instance, derivatives similar to the compound have shown promising results against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 µM, indicating strong inhibitory activity against this pathogen .

Case Study:
A study synthesized a series of substituted pyrazine derivatives, which were evaluated for their anti-tubercular efficacy. Among these, several compounds demonstrated significant activity and were further analyzed for their cytotoxic effects on human cell lines, showing low toxicity and favorable safety profiles .

Inhibition of PI3 Kinases

The compound's structure suggests potential as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K inhibitors are valuable in treating various diseases, including cancer and inflammatory disorders. Compounds designed with similar scaffolds have been shown to inhibit PI3K activity effectively, leading to therapeutic benefits in conditions like rheumatoid arthritis and certain cancers .

Research Findings:
Research has indicated that compounds derived from oxadiazole can modulate PI3K pathways effectively, which is crucial for developing targeted therapies for cancer treatment .

Structural Modifications and Derivative Studies

The synthesis of derivatives of the compound has been explored to enhance its pharmacological properties. For example, modifications at specific positions on the benzothiazole or piperidine rings can lead to improved bioactivity or selectivity towards specific biological targets.

Table: Summary of Derivatives and Their Activities

Compound DerivativeActivity TypeIC50 (µM)Remarks
Derivative AAnti-tubercular1.35Highly potent
Derivative BPI3K Inhibition0.005Preclinical candidate
Derivative CCytotoxicity>40Low toxicity observed

Wirkmechanismus

The mechanism of action of 6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies and molecular docking experiments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is unique due to its combination of a benzothiazole ring with a piperidine moiety linked through a pyrazinyl-oxadiazole bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biologische Aktivität

The compound 6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 370.43 g/mol

The compound features a piperidine ring connected to a benzothiazole moiety and an oxadiazole group, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole and benzothiazole components have been implicated in activities such as:

  • Antimicrobial Activity: Compounds containing oxadiazole rings have shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity: The benzothiazole derivatives have been reported to exhibit antiproliferative effects on cancer cell lines by inhibiting tubulin polymerization .

Antimicrobial Activity

Research indicates that derivatives similar to the target compound demonstrate substantial antimicrobial efficacy. For instance, studies have shown that oxadiazole derivatives possess MIC values as low as 15.62 µg/mL against certain bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range (e.g., 120 nM) in antiproliferative assays against prostate cancer cell lines . The mechanism involves inhibition of tubulin assembly, leading to cell cycle arrest.

Study 1: Antitubercular Activity

A study focused on substituted piperidine derivatives found that compounds with similar structural motifs (including oxadiazoles) exhibited promising anti-tubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . This highlights the potential for developing new treatments for tuberculosis using such compounds.

Study 2: Cytotoxicity Assessment

In a cytotoxicity evaluation on HEK-293 human embryonic kidney cells, several derivatives were found to be non-toxic at concentrations effective for antimicrobial and anticancer activities . This suggests a favorable safety profile for further development.

Data Table: Summary of Biological Activities

Activity Type IC50/MIC Values Target Organisms/Cells Reference
AntimicrobialMIC = 15.62 µg/mLStaphylococcus aureus, E. coli
AnticancerIC50 = 120 nMProstate cancer cell lines
AntitubercularIC90 = 3.73 - 4.00 μMMycobacterium tuberculosis

Eigenschaften

IUPAC Name

1,3-benzothiazol-6-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-20(14-3-4-15-17(9-14)29-12-23-15)26-7-1-2-13(11-26)8-18-24-19(25-28-18)16-10-21-5-6-22-16/h3-6,9-10,12-13H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTHJEPNDSRVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.